Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate is a chemical compound with the molecular formula C12H15FN2O4 and a molecular weight of 270.26 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-3-(nitromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The fluoro group can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[4-fluorophenyl]carbamate
- Tert-butyl N-[3-(nitromethyl)phenyl]carbamate
- Tert-butyl N-[4-chloro-3-(nitromethyl)phenyl]carbamate
Uniqueness
Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate is unique due to the presence of both the fluoro and nitromethyl groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and binding affinity, while the nitromethyl group provides a site for metabolic transformations and interactions with biomolecules .
Properties
IUPAC Name |
tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-9-4-5-10(13)8(6-9)7-15(17)18/h4-6H,7H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWIOJFPLFMIQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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